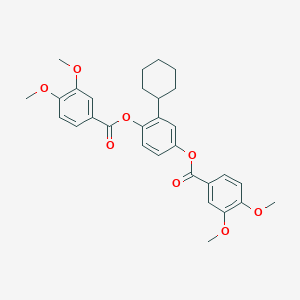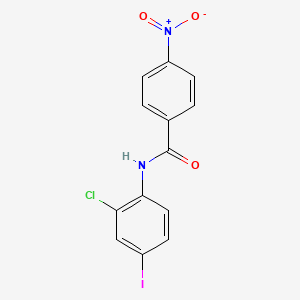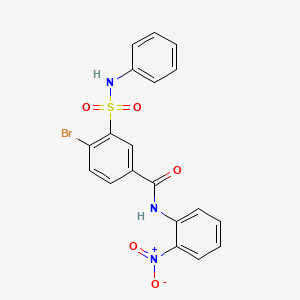![molecular formula C16H16N2O2 B4991699 n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide CAS No. 6304-98-9](/img/structure/B4991699.png)
n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide
Übersicht
Beschreibung
n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide: is a chemical compound with the molecular formula C16H16N2O2. It is also known by other names such as N-(1-Anilino-1-oxo-2-propanyl)benzamide . This compound is part of the benzamide family, which is known for its diverse applications in various fields including chemistry, biology, and medicine.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
N-(2-anilino-1-methyl-2-oxoethyl)benzamide, like other benzamides, can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can be determined through in vitro antioxidant activity tests, free radical scavenging, and metal chelating activity .
Cellular Effects
It is known that benzamides can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of N-(2-anilino-1-methyl-2-oxoethyl)benzamide over time in laboratory settings are yet to be fully studied. It is known that benzamides can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(2-anilino-1-methyl-2-oxoethyl)benzamide vary with different dosages in animal models. These effects could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-anilino-1-methyl-2-oxoethyl)benzamide is likely involved in various metabolic pathways. This could include any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and has effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(2-anilino-1-methyl-2-oxoethyl)benzamide and any effects on its activity or function are yet to be fully studied. It is likely that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide undergoes various types of chemical reactions including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide is used as a precursor for the synthesis of various heterocyclic compounds .
Biology and Medicine: In biology and medicine, this compound has been studied for its potential antibacterial and antioxidant activities . It has shown effectiveness against both gram-positive and gram-negative bacteria .
Industry: In the industrial sector, benzamide derivatives are used in the production of plastics, rubber, and paper .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other benzamide derivatives such as N-(1-Phenylethyl)benzamide and N-(2-anilino-1-methyl-2-oxoethyl)benzamide .
Uniqueness: What sets n-[1-Oxo-1-(phenylamino)propan-2-yl]benzamide apart is its specific structure, which allows it to participate in unique chemical reactions and exhibit distinct biological activities .
Eigenschaften
IUPAC Name |
N-(1-anilino-1-oxopropan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(15(19)18-14-10-6-3-7-11-14)17-16(20)13-8-4-2-5-9-13/h2-12H,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRHAESBEPRNEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285896, DTXSID40940613 | |
| Record name | n-[1-oxo-1-(phenylamino)propan-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-Hydroxy-1-(phenylimino)propan-2-yl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-98-9, 19046-69-6 | |
| Record name | MLS002608511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-[1-oxo-1-(phenylamino)propan-2-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-Hydroxy-1-(phenylimino)propan-2-yl]benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({[1,3-dioxo-2-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B4991629.png)

![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B4991644.png)
![(3'R*,4'R*)-1'-[4-(1-piperidinyl)benzoyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4991647.png)



![2-[1-(2,2-dimethylpropyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4991671.png)
![N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide](/img/structure/B4991678.png)
![3-{5-bromo-2-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-2-propenethioamide](/img/structure/B4991685.png)
![[5-[(5-Chloropyridin-3-yl)oxymethyl]-1,2-oxazol-3-yl]-(4-thiomorpholin-4-ylpiperidin-1-yl)methanone](/img/structure/B4991707.png)


